Cas no 1251634-82-8 (N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide)
![N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide structure](https://ja.kuujia.com/scimg/cas/1251634-82-8x500.png)
N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide 化学的及び物理的性質
名前と識別子
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- N-cyclopentyl-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide
- N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide
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- インチ: 1S/C22H28N4O2/c1-16-10-14-26(15-11-16)20-22(24-13-12-23-20)28-19-8-6-17(7-9-19)21(27)25-18-4-2-3-5-18/h6-9,12-13,16,18H,2-5,10-11,14-15H2,1H3,(H,25,27)
- InChIKey: MYGGEZOKYXILAN-UHFFFAOYSA-N
- SMILES: C(NC1CCCC1)(=O)C1=CC=C(OC2=NC=CN=C2N2CCC(C)CC2)C=C1
N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-3235-2mg |
N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide |
1251634-82-8 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-3235-1mg |
N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide |
1251634-82-8 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-3235-5mg |
N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide |
1251634-82-8 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-3235-4mg |
N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide |
1251634-82-8 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-3235-5μmol |
N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide |
1251634-82-8 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-3235-2μmol |
N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide |
1251634-82-8 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-3235-3mg |
N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide |
1251634-82-8 | 3mg |
$63.0 | 2023-09-10 |
N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamideに関する追加情報
Research Brief on N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide (CAS: 1251634-82-8)
N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide (CAS: 1251634-82-8) is a novel small molecule compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The presence of a pyrazine core, coupled with a cyclopentyl and a methylpiperidinyl moiety, suggests its potential as a modulator of specific biological targets, particularly in the realm of kinase inhibition and GPCR modulation.
Recent studies have focused on the synthesis and optimization of N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide to enhance its pharmacological properties. A 2023 publication in the Journal of Medicinal Chemistry detailed a systematic structure-activity relationship (SAR) study, which identified key structural modifications that improve binding affinity and selectivity. The compound's ability to inhibit specific kinases involved in inflammatory pathways was highlighted, suggesting its potential as a therapeutic agent for autoimmune diseases.
In addition to its kinase inhibitory activity, preliminary in vitro and in vivo studies have demonstrated the compound's efficacy in modulating G protein-coupled receptors (GPCRs). A recent preprint on bioRxiv reported that N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide exhibits high affinity for certain GPCRs implicated in metabolic disorders. This finding opens new avenues for the development of treatments for conditions such as type 2 diabetes and obesity.
The pharmacokinetic profile of N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide has also been a subject of investigation. A 2024 study published in Drug Metabolism and Disposition evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The results indicated favorable oral bioavailability and a moderate half-life, making it a viable candidate for further preclinical development. However, challenges such as metabolic stability in hepatic microsomes were noted, prompting ongoing research into prodrug strategies and formulation improvements.
From a toxicological perspective, early-stage assessments have shown that N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide exhibits a manageable safety profile. Acute toxicity studies in rodent models revealed no significant adverse effects at therapeutic doses, though chronic toxicity data are still pending. These findings underscore the need for comprehensive toxicological evaluations as the compound progresses toward clinical trials.
In summary, N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide (CAS: 1251634-82-8) represents a promising candidate in the field of chemical biology and drug discovery. Its dual activity as a kinase inhibitor and GPCR modulator, combined with a favorable pharmacokinetic profile, positions it as a potential therapeutic agent for a range of diseases. Continued research efforts are expected to further elucidate its mechanisms of action and optimize its clinical applicability.
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